4-(Trimethylsilyl)-3-butyn-2-one CAS number and properties
4-(Trimethylsilyl)-3-butyn-2-one CAS number and properties
An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one: Synthesis, Properties, and Applications
Introduction: A Versatile Synthon in Modern Chemistry
4-(Trimethylsilyl)-3-butyn-2-one, identified by its CAS Number 5930-98-3, is a bifunctional organosilicon compound that has emerged as a cornerstone in synthetic organic chemistry.[1][2] Its structure, which uniquely combines a ketone and a silyl-protected alkyne, offers a rich platform for molecular elaboration. The trimethylsilyl (TMS) group not only enhances stability but also provides a synthetic handle for regioselective reactions, while the acetyl group and the carbon-carbon triple bond serve as key sites for a variety of chemical transformations.[2]
This guide provides a comprehensive overview of 4-(trimethylsilyl)-3-butyn-2-one, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and key reactive pathways. A particular focus will be placed on its pivotal role in the asymmetric synthesis of chiral building blocks, a critical application in the pharmaceutical industry.[3][4]
Compound Identification and Physicochemical Properties
The fundamental properties of 4-(trimethylsilyl)-3-butyn-2-one are summarized below. This data is critical for experimental design, reaction monitoring, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 5930-98-3 | [1] |
| Molecular Formula | C₇H₁₂OSi | [1] |
| Molecular Weight | 140.26 g/mol | [1] |
| IUPAC Name | 4-(trimethylsilyl)but-3-yn-2-one | [1] |
| Synonyms | TMSB, 4-trimethylsilyl-3-butyn-2-one, TMS-butyne | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 156-158 °C (lit.) | [1][2] |
| Density | 0.854 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.442 (lit.) | |
| Flash Point | 28 °C (82.4 °F) - closed cup |
Expected Spectroscopic Profile
While full spectral data in open literature is sparse, the structure of 4-(trimethylsilyl)-3-butyn-2-one allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[5][6]
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to be simple and highly informative.
-
δ ≈ 2.3 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃CO-). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
δ ≈ 0.2 ppm (s, 9H): A strong, sharp singlet attributed to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). This characteristic upfield shift is a hallmark of TMS protons.[7]
-
-
¹³C NMR (CDCl₃): The carbon spectrum provides clear evidence of the functional groups.
-
δ ≈ 184 ppm: The carbonyl carbon (C=O) of the ketone is expected to resonate significantly downfield.[5][8]
-
δ ≈ 104 ppm and 95 ppm: Two distinct signals in the alkyne region for the two sp-hybridized carbons (-C≡C-).[5][9]
-
δ ≈ 33 ppm: The methyl carbon of the acetyl group.[5]
-
δ ≈ -0.5 ppm: The methyl carbons of the TMS group, appearing characteristically upfield.[9][10]
-
-
Infrared (IR) Spectroscopy (film): The IR spectrum will prominently display the stretches of its key functional groups.
-
ν ≈ 2150 cm⁻¹: A sharp, strong absorption for the C≡C triple bond stretch. The silyl substitution influences this frequency.[5]
-
ν ≈ 1685 cm⁻¹: A strong absorption corresponding to the C=O stretch of the conjugated ketone.[5]
-
ν ≈ 1250 and 845 cm⁻¹: Strong, characteristic bands associated with the Si-C bonds of the TMS group.[6]
-
Synthesis and Manufacturing
4-(Trimethylsilyl)-3-butyn-2-one is typically synthesized in the laboratory via the oxidation of its corresponding secondary alcohol, (rac)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol is readily prepared from the addition of the lithium salt of trimethylsilylacetylene to acetaldehyde.
Caption: Synthesis of 4-(Trimethylsilyl)-3-butyn-2-one.
This two-step process is efficient and scalable. The choice of oxidant in the second step is crucial; mild conditions such as Pyridinium Chlorochromate (PCC) or Swern oxidation are preferred to avoid side reactions.[11]
Chemical Reactivity and Key Mechanisms
The utility of 4-(trimethylsilyl)-3-butyn-2-one stems from the distinct reactivity of its functional groups, enabling its use as a versatile building block.[1]
Caption: Major reaction pathways of 4-(trimethylsilyl)-3-butyn-2-one.
-
Asymmetric Bioreduction: This is arguably the most significant reaction of this ketone. It serves as a prochiral substrate for highly enantioselective bioreductions using whole-cell catalysts.[3] Microorganisms like Candida parapsilosis reduce the ketone to the corresponding (S)-alcohol with exceptional enantiomeric excess (>99% e.e.).[4] This product, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is a high-value chiral intermediate for synthesizing 5-lipoxygenase inhibitors.[4][12]
-
[3+2] Cycloaddition Reactions: The electron-deficient alkyne in 4-(trimethylsilyl)-3-butyn-2-one makes it an excellent dipolarophile. It reacts efficiently with cycloimmonium ylides in [3+2] cycloaddition reactions to generate highly functionalized indolizine scaffolds, which are of interest for their potential cytostatic activity.[13][14]
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to afford tertiary propargyl alcohols.[1] This provides a straightforward route to more complex molecular architectures.
Core Application: Protocol for Asymmetric Bioreduction
The synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol is a showcase of industrial biotechnology. The following protocol is a representative methodology based on published research.[3][15]
Objective: To synthesize (S)-4-(trimethylsilyl)-3-butyn-2-ol from 4-(trimethylsilyl)-3-butyn-2-one (TMSB) using immobilized Candida parapsilosis cells.
Rationale: Whole-cell catalysis is employed to leverage the cell's native enzymes and cofactor regeneration systems (NAD(P)H), which is more cost-effective than using isolated enzymes.[4] Immobilization of the cells (e.g., in calcium alginate beads) enhances their stability and allows for easy recovery and reuse.[3] An ionic liquid co-solvent system is often used to improve the solubility of the hydrophobic substrate and reduce its potential toxicity to the cells, thereby enhancing reaction efficiency.[3][4] 2-Propanol serves as a sacrificial co-substrate, which is oxidized to acetone to regenerate the NAD(P)H cofactor required for the ketone reduction.[3]
Materials:
-
4-(Trimethylsilyl)-3-butyn-2-one (TMSB)
-
Immobilized Candida parapsilosis cells (e.g., CCTCC M203011)[4]
-
Ionic Liquid (e.g., 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate)[3]
-
Triethanolamine (TEA)-HCl buffer (100 mM, pH 5.0)
-
2-Propanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Bioreactor Setup: In a 20 mL Erlenmeyer flask, prepare 4.0 mL of the reaction medium consisting of TEA-HCl buffer (100 mM, pH 5.0) containing 10% (v/v) of the selected ionic liquid.[3]
-
Expertise Note: The pH is maintained at 5.0 as a compromise. While the enzyme may be active at higher pH, the TMSB substrate is unstable and can be cleaved in aqueous buffers with a pH above 6.0.[12]
-
-
Addition of Biocatalyst and Co-substrate: Add 0.6 g of immobilized C. parapsilosis cells (0.15 g/mL) and 2-propanol to a final concentration of ~98 mM.[3]
-
Pre-incubation: Cap the flask and pre-incubate the mixture for 15 minutes at 30°C with shaking (e.g., 180 rpm) to equilibrate the system.[3]
-
Initiation of Reaction: Add TMSB substrate to a final concentration of 3.0 mmol/L to start the reaction.[3]
-
Reaction Monitoring: Maintain the reaction at 30°C with continuous shaking. Monitor the progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by gas chromatography (GC) using a chiral column to determine substrate conversion and the enantiomeric excess (e.e.) of the product.
-
Workup and Isolation: Once the reaction reaches completion (typically >95% conversion), remove the immobilized cell beads by filtration.
-
Extraction: Extract the aqueous filtrate with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-4-(trimethylsilyl)-3-butyn-2-ol.
-
Purification: If necessary, purify the product by silica gel chromatography or distillation. The expected product should have an enantiomeric excess of >99.9%.[3]
Safety and Handling
4-(Trimethylsilyl)-3-butyn-2-one is a flammable and irritant compound. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | GHS Codes | Precautionary Measures | Reference(s) |
| Flammability | H226 (Flammable liquid and vapor) | Keep away from heat, sparks, and open flames. Use non-sparking tools. Take measures to prevent static discharge. | |
| Health Hazards | H315 (Causes skin irritation) | Wear protective gloves and clothing. Wash skin thoroughly after handling. | |
| H319 (Causes serious eye irritation) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | ||
| H335 (May cause respiratory irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. | ||
| Handling | - | Handle in a fume hood. Keep container tightly closed. | |
| Storage | - | Store in a well-ventilated, cool place designated as a flammables area. |
Conclusion
4-(Trimethylsilyl)-3-butyn-2-one is a powerful and versatile intermediate in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where its ability to be transformed into enantiopure chiral alcohols via highly selective bioreduction processes provides an efficient pathway to complex drug precursors.[4][16] A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage this synthon for the precise construction of advanced molecular targets.
References
-
Bicu, E., et al. (2023). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. New Journal of Chemistry. [Link]
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Zhang, B.-B., Lou, W.-Y., Chen, W.-J., & Zong, M.-H. (2012). Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System. PLoS ONE, 7(5), e37641. [Link]
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Lou, W.-Y., et al. (2009). Using a water-immiscible ionic liquid to improve asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells. BMC Biotechnology, 9, 90. [Link]
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Lou, W.-Y., et al. (2009). Using a water-immiscible ionic liquid to improve asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells. PubMed. [Link]
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ResearchGate. (2023). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. [Link]
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PLOS ONE. (2012). Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System. [Link]
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ResearchGate. (n.d.). 4-Trimethylsilyl-3-butyn-2-ol. Retrieved from ResearchGate. [Link]
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Organic Syntheses. (n.d.). 3-Butyn-2-ol, 4-(trimethylsilyl)-, (2R)-. Retrieved from Organic Syntheses website. [Link]
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Marshall, J. A., et al. (2007). PREPARATION AND NOYORI REDUCTION OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-ONE. Organic Syntheses, 84, 120. [Link]
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Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from Organic Syntheses website. [Link]
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ResearchGate. (n.d.). An Economical Synthesis of 4-Trimethylsilyl-2-Butyn-1-OL. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 4-(trimethylsilyl)-3-butyn-2-one. Retrieved from PubChem. [Link]
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ResearchGate. (n.d.). C MR of 4-TRIMETHYLSILYL-2-BUTY -1-OL. Retrieved from ResearchGate. [Link]
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UCLA Chemistry and Biochemistry. (2002). Novel Rearrangements of 4-Silyl-3-buten-2-ones. Retrieved from UCLA website. [Link]
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PubChem. (n.d.). 4-(Trimethylsilyl)but-3-yn-1-ol. Retrieved from PubChem. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2,3-trimethylbutane. Retrieved from Doc Brown's Chemistry website. [Link]
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Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from RSC website. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2,2,3-trimethylbutane. Retrieved from Doc Brown's Chemistry website. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from Doc Brown's Chemistry website. [Link]
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